- Method for preparation of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazinyl-1-carboxylic acid ethyl ester, China, , ,
Cas no 951627-01-3 (ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate)
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-tetrahydro-Imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester
- Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
- AK157935
- ETHYL 5H,6H,7H,8H-IMIDAZO[1,5-A]PYRAZINE-1-CARBOXYLATE
- AMPZ0032
- FCH873747
- 3014AJ
- NE64170
- AB52687
- AX8291890
- 906T172
- Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (ACI)
- ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate
-
- MDL: MFCD09832125
- Inchi: 1S/C9H13N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h6,10H,2-5H2,1H3
- InChI Key: SUXINFAJYGBEMN-UHFFFAOYSA-N
- SMILES: O=C(C1=C2CNCCN2C=N1)OCC
Computed Properties
- Exact Mass: 195.10100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Topological Polar Surface Area: 56.2
Experimental Properties
- Density: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 422.2±45.0°C at 760 mmHg
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
- PSA: 56.15000
- LogP: 0.49180
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196039-50mg |
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate |
951627-01-3 | 97% | 50mg |
¥775.90 | 2023-09-03 | |
| Alichem | A099001190-250mg |
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
951627-01-3 | 97% | 250mg |
$236.34 | 2023-08-31 | |
| Alichem | A099001190-1g |
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
951627-01-3 | 97% | 1g |
$579.15 | 2023-08-31 | |
| Alichem | A099001190-5g |
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
951627-01-3 | 97% | 5g |
$1948.28 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E849001-50mg |
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
951627-01-3 | 97% | 50mg |
935.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY790-100mg |
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate |
951627-01-3 | 97% | 100mg |
1147CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY790-250mg |
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate |
951627-01-3 | 97% | 250mg |
2524CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY790-50mg |
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate |
951627-01-3 | 97% | 50mg |
631.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY790-200mg |
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate |
951627-01-3 | 97% | 200mg |
1579.0CNY | 2021-08-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0082-1g |
5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester |
951627-01-3 | 97% | 1g |
5919.34CNY | 2021-05-08 |
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Production Method
Production Method 1
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Raw materials
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Preparation Products
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Suppliers
ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate
Comprehensive Overview of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 951627-01-3)
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 951627-01-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the imidazo[1,5-a]pyrazine family, a class of nitrogen-containing heterocycles known for their versatile applications in drug discovery and material science. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and bioactive intermediates, especially in the context of targeting kinase enzymes and G-protein-coupled receptors (GPCRs).
The molecular structure of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate features an ethyl ester group attached to the imidazo[1,5-a]pyrazine core, which enhances its solubility and reactivity in synthetic workflows. This characteristic makes it a valuable candidate for medicinal chemistry applications, where modifications to the ester group can lead to derivatives with improved pharmacokinetic properties. Recent studies have explored its role in the synthesis of anticancer agents and neuroprotective compounds, aligning with the growing demand for novel therapeutics in precision medicine.
In the realm of organic synthesis, CAS No. 951627-01-3 serves as a key intermediate for constructing more complex molecules. Its reactivity profile allows for palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions, making it a versatile tool for chemists. The compound's stability under mild conditions further contributes to its utility in high-throughput screening and combinatorial chemistry, both of which are critical for accelerating drug discovery pipelines.
From an industrial perspective, the demand for imidazo[1,5-a]pyrazine derivatives like ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate is driven by their potential in crop protection and veterinary medicine. Agrochemical companies are investigating its derivatives for their pesticidal and herbicidal activities, addressing global challenges such as food security and sustainable agriculture. Additionally, its low environmental persistence compared to traditional agrochemicals aligns with the shift toward green chemistry practices.
Recent advancements in computational chemistry and AI-driven drug design have further highlighted the importance of CAS No. 951627-01-3. Machine learning models trained on heterocyclic compounds have identified its scaffold as a promising candidate for virtual screening campaigns. This intersection of cheminformatics and experimental research underscores its relevance in modern drug development, particularly for orphan diseases and rare genetic disorders.
Quality control and regulatory compliance are paramount when working with ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and consistency. Suppliers and manufacturers must adhere to Good Manufacturing Practices (GMP) to meet the stringent requirements of pharmaceutical and agrochemical industries.
In summary, ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 951627-01-3) represents a multifaceted compound with broad applications across life sciences and material engineering. Its structural versatility, coupled with emerging technologies like AI-assisted molecular design, positions it as a critical asset in addressing some of the most pressing challenges in healthcare and sustainability.
951627-01-3 (ethyl 5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate) Related Products
- 1187929-23-2(5,6,7,8-Tetrahydro-imidazo1,5-apyrazine-1-carboxylic Acid Ethyl Ester Hydrochloride)
- 91476-82-3(ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate)
- 892502-00-0(Imidazo[1,2-a]pyrazine-2-carboxylicacid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride, hydrate (1:2:1))
- 1422344-22-6(ETHYL 6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,5-A][1,4]DIAZEPINE-1-CARBOXYLATE HCL)
- 1368103-13-2(5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylic acid)
- 623906-17-2(ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride)
- 909563-17-3(1H-Imidazole-4-carboxylic acid, 1-(2-aminoethyl)-5-methyl-, ethyl ester,dihydrochloride)
- 102244-25-7(1H-Imidazole-5-carboxylic acid, 1-ethyl-4-[(methylamino)carbonyl]-, methyl ester)
- 1094091-43-6(Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate)
- 1239953-14-0(methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate)